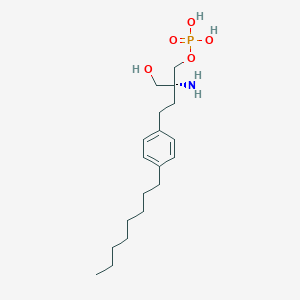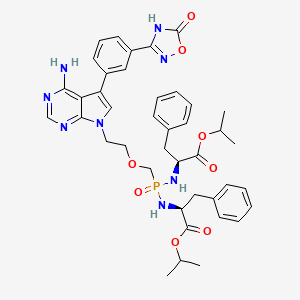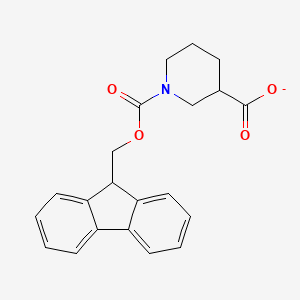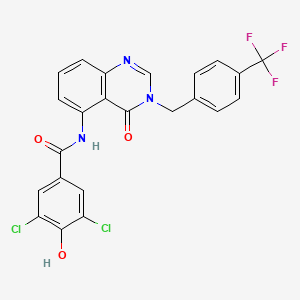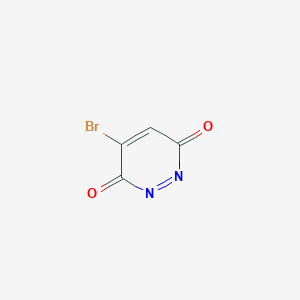
4-Bromopyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyridazine-3,6-dione is a heterocyclic compound with a bromine atom attached to the fourth position of a pyridazine ring, which also contains two keto groups at the third and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyridazine-3,6-dione typically involves the bromination of pyridazine-3,6-dione. One common method is the reaction of 3,6-dichloropyridazine with a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridazine-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be performed to introduce various substituents at the brominated position.
Reduction Reactions: The compound can be reduced to form corresponding dihydropyridazine derivatives.
Common Reagents and Conditions:
Amination: Using amines in the presence of a base and a solvent like ethanol.
Palladium-Catalyzed Reactions: Utilizing palladium catalysts, such as Pd(PPh3)4, in the presence of a base and a suitable solvent.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Aminopyridazines: Formed through amination reactions.
Substituted Pyridazines: Resulting from cross-coupling reactions.
Dihydropyridazines: Produced via reduction reactions.
Scientific Research Applications
4-Bromopyridazine-3,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopyridazine-3,6-dione is primarily based on its ability to interact with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Another halogenated pyridazine with similar reactivity but different substitution patterns.
4-Chloropyridazine-3,6-dione: A chlorinated analogue with comparable chemical properties.
4-Fluoropyridazine-3,6-dione: A fluorinated derivative with distinct reactivity due to the presence of fluorine.
Uniqueness: 4-Bromopyridazine-3,6-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C4HBrN2O2 |
|---|---|
Molecular Weight |
188.97 g/mol |
IUPAC Name |
4-bromopyridazine-3,6-dione |
InChI |
InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H |
InChI Key |
WWLFISHRFXUAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N=NC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


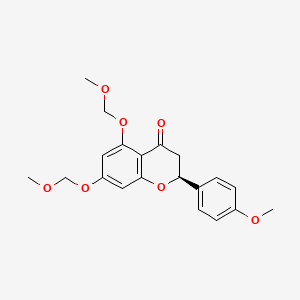
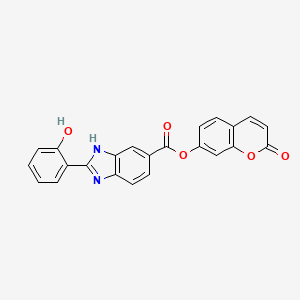
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
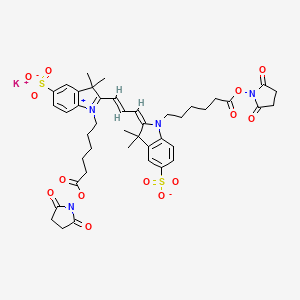
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
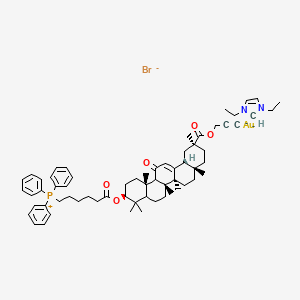
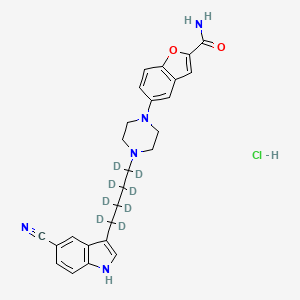
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
